5-bromo-N-cyclobutyl-2-methoxyaniline
Description
General Overview of Aniline (B41778) Derivatives in Contemporary Organic Synthesis and Chemical Research
Aniline and its derivatives are a critically important class of aromatic amines, characterized by an amino group attached to a benzene (B151609) ring. acs.orgrsc.org These compounds are not merely academic curiosities; they are fundamental precursors and key intermediates in the synthesis of a vast array of organic molecules. researchgate.net Their utility spans across numerous sectors, including the production of polymers, agrochemicals, dyes, and, most notably, pharmaceuticals. researchgate.netresearchgate.net The reactivity of the aniline scaffold, particularly its susceptibility to electrophilic aromatic substitution and the nucleophilicity of the nitrogen atom, allows for a wide range of chemical transformations. chemistrysteps.com This versatility makes aniline derivatives indispensable tools for synthetic chemists in the construction of complex molecular architectures. researchgate.net
Importance of Halogenation and Alkylation in Aniline Scaffold Derivatization
The functionalization of the aniline core through various chemical reactions is a key strategy for modulating its properties. Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) onto the aromatic ring, is a powerful tool for this purpose. Halogenated anilines are crucial synthetic intermediates, often used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. quora.com The presence of a halogen, such as bromine, significantly influences the electronic properties of the aniline ring and can provide a handle for further synthetic modifications. chemistrysteps.com
Alkylation of the amino group is another vital derivatization strategy. The introduction of alkyl groups, such as a cyclobutyl moiety, can profoundly impact the steric and electronic environment of the nitrogen atom. This, in turn, can alter the compound's basicity, solubility, and its ability to interact with biological targets. chemistrysteps.com N-alkylation is a common tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
Positioning of 5-Bromo-N-cyclobutyl-2-methoxyaniline within Advanced Aromatic Amine Chemistry
This compound emerges as a molecule of interest at the intersection of these derivatization strategies. It features a polysubstituted aromatic ring, a hallmark of advanced chemical synthesis. The specific substitution pattern—a bromine atom at position 5, a methoxy (B1213986) group at position 2, and a cyclobutyl group on the nitrogen—suggests a molecule designed for specific purposes, likely within medicinal chemistry or materials science.
The methoxy group is a strong electron-donating group, which, along with the amino group, activates the aromatic ring towards electrophilic substitution. quora.com The bromine atom, an electron-withdrawing group, modulates this reactivity and provides a site for further functionalization. chemistrysteps.com The N-cyclobutyl group introduces a non-polar, sterically defined substituent that can influence the molecule's conformation and interactions. The combination of these features makes this compound a compelling subject for research, potentially as a scaffold for the development of novel bioactive compounds or functional materials.
Physicochemical Properties and Synthesis
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its constituent parts and related compounds. The precursor, 5-bromo-2-methoxyaniline (B1307452), is a known compound with established properties.
Table 1: Physicochemical Properties of 5-Bromo-2-methoxyaniline
| Property | Value |
| CAS Number | 6358-77-6 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 94-98 °C |
| Water Solubility | Slightly soluble |
This data is for the precursor compound 5-bromo-2-methoxyaniline. cymitquimica.comsigmaaldrich.com
The synthesis of this compound would likely proceed through the N-alkylation of 5-bromo-2-methoxyaniline. A common and efficient method for this transformation is reductive amination. This process would involve the reaction of 5-bromo-2-methoxyaniline with cyclobutanone (B123998) in the presence of a reducing agent to form the desired N-cyclobutyl product.
Alternatively, other N-alkylation methods, such as a copper-promoted coupling with a cyclobutyl halide or boronic acid, could also be employed. The synthesis of the aniline precursor itself typically starts with the nitration of an appropriate anisole (B1667542) derivative, followed by bromination and then reduction of the nitro group to an amine. youtube.com
Research Findings and Potential Applications
Given the structural motifs present in this compound, its potential applications likely lie in the realm of medicinal chemistry. Substituted anilines are prevalent in a wide range of pharmaceuticals. The specific combination of a halogen, a methoxy group, and an N-alkyl group can be found in various drug candidates and approved medicines.
Computational studies on substituted anilines have shown that the nature and position of substituents have a predictable influence on their electronic properties and, consequently, their reactivity and biological activity. umn.edu The lipophilicity, electronic distribution, and steric profile of this compound could be tailored for interaction with specific biological targets.
Table 2: Predicted Effects of Substituents on Aniline Properties
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Methoxy (-OCH₃) | 2 (ortho) | Strong electron-donating (+M > -I) | Activates the ring, directs ortho/para |
| Bromo (-Br) | 5 (meta to -NHR) | Electron-withdrawing (-I > +M) | Deactivates the ring |
| N-cyclobutyl | - | Electron-donating (inductive) | Increases basicity compared to aniline |
The interplay of these substituents creates a unique electronic and steric landscape. The electron-donating methoxy and N-cyclobutyl groups increase the electron density of the aromatic ring and the basicity of the nitrogen, while the electron-withdrawing bromine atom modulates this effect. chemistrysteps.com This fine-tuning of properties is a key aspect of modern drug design.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-cyclobutyl-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-5-8(12)7-10(11)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVPRELCLCZAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo N Cyclobutyl 2 Methoxyaniline and Analogous Structures
Retrosynthetic Analysis and Strategic Disconnections for 5-Bromo-N-cyclobutyl-2-methoxyaniline
A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points. The first and most common disconnection is at the C-N bond of the secondary amine, leading to two key precursors: 5-bromo-2-methoxyaniline (B1307452) and a suitable cyclobutylating agent, such as cyclobutanone (B123998) or a cyclobutyl halide . This approach is generally favored due to the commercial availability or straightforward synthesis of the substituted aniline (B41778) intermediate.
A second, less common, disconnection could involve the C-Br bond, suggesting a late-stage bromination of a precursor N-cyclobutyl-2-methoxyaniline. However, this route may present challenges in controlling the regioselectivity of the bromination on a more complex substrate.
Synthesis of the 2-Methoxyaniline Core and its Halogenation
The directing effects of the amino and methoxy (B1213986) groups on the aromatic ring of 2-methoxyaniline are crucial in determining the outcome of electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. In 2-methoxyaniline, the para-position to the strongly activating amino group is the most nucleophilic and sterically accessible, making it the preferred site for bromination.
Several brominating agents can be employed for this transformation. The use of copper(II) bromide (CuBr₂) has been shown to be effective for the regioselective bromination of unprotected anilines under mild conditions, often yielding the para-brominated product with high selectivity. nih.gov The reaction can be carried out in ionic liquids to enhance efficiency and reduce environmental impact. nih.gov
Table 1: Examples of Regioselective Bromination of Aniline Derivatives
| Substrate | Brominating Agent | Solvent | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Methoxyaniline | CuBr₂ | Ionic Liquid | Room Temperature | 4-Bromo-2-methoxyaniline | High | nih.gov |
| Aniline | N-Bromosuccinimide (NBS) | H₂SO₄ | -30°C to -15°C | 4-Bromoaniline | High | google.com |
| 3-Methoxyaniline | N-Bromosuccinimide (NBS) | Acetonitrile | Not specified | 4-Bromo-3-methoxyaniline | 46.5% (GC yield) |
N-Alkylation Procedures for Cyclobutyl Moiety Introduction
Once the 5-bromo-2-methoxyaniline core is obtained, the final step is the introduction of the cyclobutyl group onto the aniline nitrogen. This can be achieved through direct alkylation or reductive amination.
Direct N-alkylation involves the reaction of 5-bromo-2-methoxyaniline with a cyclobutyl halide, such as cyclobutyl bromide or cyclobutyl iodide, or with a cyclobutyl sulfonate ester like cyclobutyl tosylate. This reaction is a nucleophilic substitution where the aniline nitrogen acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or triethylamine.
A challenge with direct alkylation of primary anilines is the potential for over-alkylation to form the tertiary amine. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, mono-alkylation can be favored. Modern methods using photoredox gold catalysis have also been developed for the direct alkylation of heteroarenes with unactivated bromoalkanes under mild conditions. rsc.org
Table 2: General Examples of Direct N-Alkylation of Anilines
| Aniline Derivative | Alkylating Agent | Catalyst/Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aniline | Benzyl (B1604629) chloride | K₂CO₃ | Acetonitrile | N-Benzylaniline | Good | General Knowledge |
| Various Anilines | Unactivated Bromoalkanes | [Au₂(dppm)₂]Cl₂ (photoredox) | Not specified | N-Alkylated Anilines | Good | rsc.org |
Reductive amination is a highly effective and widely used method for the synthesis of secondary amines and avoids the issue of over-alkylation. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of 5-bromo-2-methoxyaniline with cyclobutanone to form a cyclobutylidene-imine intermediate. This imine is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be used for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for reducing imines in the presence of ketones. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
Table 3: Examples of Reductive Amination of Anilines
| Aniline Derivative | Ketone/Aldehyde | Reducing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aniline | Acetone | NaBH(OAc)₃ | DCM | N-Isopropylaniline | High | masterorganicchemistry.com |
| Various Anilines | Various Aldehydes | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Not specified | Secondary/Tertiary Amines | Good | organic-chemistry.org |
| Aniline | Cyclohexanone | NaBH₃CN | Methanol | N-Cyclohexylaniline | Good | General Knowledge |
Examination of Protecting Group Strategies for the Amine Functionality
The synthesis of complex anilines like this compound often requires the temporary masking of the amine functionality to prevent unwanted side reactions. The amino group in anilines is highly reactive and can interfere with various synthetic transformations. utdallas.eduyoutube.com It is a strong nucleophile and can be easily oxidized. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the amino group becomes protonated, forming an ammonium (B1175870) ion which is a meta-directing and deactivating group, thus preventing desired ortho- or para-substitution. utdallas.edu
To circumvent these issues, the amine is often converted into a less reactive amide, which can be hydrolyzed back to the amine in a later step. utdallas.edu This "protection" strategy is crucial for controlling reactivity and directing substitution patterns. jocpr.comtcichemicals.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.comtcichemicals.com
Common protecting groups for amines include:
Acetyl (Ac): Introduced using acetic anhydride (B1165640) or acetyl chloride, this group reduces the nucleophilicity of the nitrogen. utdallas.eduyoutube.com The resulting acetanilide (B955) is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled reactions. utdallas.edu
tert-Butoxycarbonyl (Boc): Widely used in peptide synthesis, the Boc group is stable under basic and catalytic reduction conditions but is easily removed with acid (e.g., trifluoroacetic acid). tcichemicals.com It is a valuable tool for the regioselective protection of aromatic amines in the presence of more nucleophilic aliphatic amines. researchgate.net
9-Fluorenylmethyloxycarbonyl (Fmoc): Another staple of peptide synthesis, the Fmoc group is stable to acid but is readily cleaved by bases like piperidine. tcichemicals.com The orthogonality of Boc and Fmoc groups allows for selective deprotection when both are present in a molecule. tcichemicals.comresearchgate.net
Benzyloxycarbonyl (Cbz or Z): This group is stable to a range of conditions but can be removed by catalytic hydrogenation, making it useful when other groups are acid or base sensitive. tcichemicals.com
The selection of a protecting group is a key strategic decision in a multi-step synthesis, ensuring that subsequent reactions proceed with high yield and selectivity. jocpr.com
Table 1: Common Protecting Groups for Amine Functionality
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features |
| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Acid or Base Hydrolysis | Reduces aniline reactivity, allows controlled substitution. utdallas.eduyoutube.com |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) | Stable to base and nucleophiles. tcichemicals.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid, orthogonal to Boc group. tcichemicals.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenation | Stable to many reagents, removed under neutral conditions. tcichemicals.com |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-Cl | Fluoride Ions (e.g., TBAF) | Stable to a wide range of conditions. tcichemicals.com |
**2.4. Optimization of Reaction Conditions and Isolation Techniques
The efficiency of synthesizing this compound hinges on the careful optimization of reaction parameters. Key transformations, such as the N-alkylation of the aniline and the construction of the aniline core itself, are highly sensitive to conditions like solvent, temperature, and catalyst choice.
Optimization of Reaction Conditions and Isolation Techniques
Solvent Effects and Temperature Control in Synthetic Transformations
The choice of solvent is a critical factor that can dramatically influence reaction rates, selectivity, and even the nature of the active catalytic species in cross-coupling reactions. whiterose.ac.ukresearchgate.net Solvents can affect the solubility of reactants, stabilize transition states, and interact with the catalyst. researchgate.netresearchgate.net
In palladium-catalyzed reactions like the Buchwald-Hartwig amination, a common method for forming the C-N bond of the aniline, solvent polarity plays a significant role. researchgate.netbohrium.com
Polar Aprotic Solvents: Solvents like DMF, dioxane, and THF are frequently used. whiterose.ac.uklibretexts.org They are effective at dissolving the various components of the reaction. researchgate.net Studies have shown that polar solvents can stabilize polar intermediates and transition states, often accelerating the reaction. researchgate.net For instance, the oxidative addition of aryl triflates to a palladium(0) catalyst proceeds faster in polar solvents due to the stabilization of a highly polar transition state. researchgate.net
Non-polar Solvents: Aromatic solvents such as toluene (B28343) and o-xylene (B151617) are also common and have been found to be superior in certain palladium-catalyzed aminations. bohrium.com The choice between polar and non-polar solvents can even dictate selectivity. For example, in a Suzuki coupling of a molecule with both a C-Cl and a C-OTf bond, non-polar solvents favored reaction at the C-Cl bond, while polar solvents favored the C-OTf bond, likely due to the formation of different active catalytic species. researchgate.net
Temperature control is equally crucial. While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or the formation of side products. researchgate.net Optimization studies for N-alkylation and cross-coupling reactions typically involve screening a range of temperatures to find the optimal balance between reaction yield and purity. researchgate.netresearchgate.net For many Suzuki and Buchwald-Hartwig couplings, temperatures between 80-110 °C are considered typical. researchgate.netwuxiapptec.com However, a further increase in temperature can sometimes lead to a decrease in yield, indicating catalyst degradation. researchgate.net
Table 2: Influence of Reaction Parameters on Aniline Synthesis
| Reaction Type | Parameter | Observation |
| Pd-catalyzed Amination | Solvent | o-Xylene was found to be a superior solvent compared to others in a study using a PdCl₂(Ph₃P)₂/Ph₃P system. bohrium.com |
| Base | The choice of base can control the degree of arylation; Cs₂CO₃ favored mono-arylated products while t-BuONa led to triarylation. bohrium.com | |
| Suzuki-Miyaura Coupling | Temperature | Increasing temperature from room temperature to 80 °C improved conversion and yield, but a further increase to 110 °C led to a decrease, suggesting catalyst decomposition. researchgate.net |
| N-Alkylation of Aniline | Solvent | In ionic liquids, the solvent's hydrogen-bond accepting ability influenced selectivity in methylation reactions. psu.edu |
| Buchwald-Hartwig Coupling | Solvent Polarity | Selectivity between C-Cl and C-OTf bonds was controlled by solvent polarity, with non-polar solvents favoring C-Cl and polar solvents favoring C-OTf. researchgate.net |
Catalyst Selection for Efficient Coupling Reactions (e.g., Palladium-Catalyzed Methods for Aniline Core Assembly)
The formation of the aryl-nitrogen bond is a cornerstone of aniline synthesis, and palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for this transformation. catalysis.blogwikipedia.org The success of this reaction is highly dependent on the careful selection of the palladium source, the ligand, and the base. catalysis.blog
The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. wuxiapptec.comcatalysis.blog
Palladium Source: Common palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles. wuxiapptec.comcatalysis.blog Pd(II) sources are reduced in situ to the active Pd(0) species. wuxiapptec.com More advanced, air- and moisture-stable Pd(II) precatalysts have been developed that activate under reaction conditions to generate the catalytically active species. researchgate.netacs.org
Ligand: The choice of ligand is arguably the most critical parameter. The development of sterically bulky, electron-rich phosphine (B1218219) ligands by Buchwald and others was a breakthrough that dramatically expanded the scope and efficiency of the reaction. wikipedia.orgnih.gov Different generations of ligands have been developed to couple a wide variety of amines and aryl halides. wikipedia.org
First-generation ligands, like P(o-tolyl)₃, were effective for secondary amines but not primary ones. wikipedia.org
Bidentate phosphine ligands, such as BINAP and DPEphos, provided a reliable extension to primary amines. wikipedia.org
Bulky biaryl monophosphine ligands (e.g., BrettPhos, XPhos, SPhos) represent the state-of-the-art, enabling couplings under milder conditions and with a broader range of substrates, including challenging aryl chlorides. libretexts.orgnih.gov
Base: A base is required to deprotonate the amine, facilitating its coordination to the palladium center. catalysis.blog Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common, although weaker bases such as K₃PO₄ or Cs₂CO₃ are also used, particularly with sensitive substrates. bohrium.comcatalysis.blog
Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand Type | Common Ligand Examples | Base | Typical Substrates |
| Pd(OAc)₂, Pd₂(dba)₃ | Monodentate Triarylphosphine | P(o-tolyl)₃ | NaOtBu | Aryl Bromides + Secondary Amines wikipedia.org |
| Pd(OAc)₂, Pd₂(dba)₃ | Bidentate Phosphine | BINAP, DPEphos | NaOtBu | Aryl Iodides/Triflates + Primary Amines wikipedia.org |
| G2, G3, G4 Precatalysts | Bulky Biaryl Monophosphine | XPhos, SPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄, LHMDS | Aryl Chlorides/Bromides + Various Amines/Amides libretexts.orgwuxiapptec.com |
| PdCl₂(Ph₃P)₂ | Simple Triphenylphosphine | PPh₃ | Cs₂CO₃ | Aryl Bromides + Primary Anilines bohrium.com |
Stereochemical Considerations in Cyclobutyl Ring Formation (if applicable to specific synthetic routes)
While direct synthetic routes to this compound are not extensively detailed in readily available literature, the formation of the N-cyclobutyl group is a key step. This is typically achieved by N-alkylation of 5-bromo-2-methoxyaniline with a cyclobutyl halide or tosylate, or by reductive amination with cyclobutanone. In these cases, the cyclobutyl ring is pre-formed and achiral.
However, if a synthetic strategy involved the de novo construction of a substituted cyclobutane (B1203170) ring, stereochemical control would become a paramount challenge. The synthesis of substituted cyclobutanes is of great interest due to their presence in bioactive natural products. ntu.ac.uk Developing methods for the direct, stereocontrolled preparation of these strained rings is an active area of research. ntu.ac.uk
Several strategies exist for the stereoselective synthesis of cyclobutane frameworks, which could be hypothetically applied to analogs of the target molecule:
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of alkenes are a classic method for forming cyclobutane rings. Recent advances using photoredox catalysis have expanded the scope and control of these reactions. nih.govrsc.org
Ring Contractions: The conversion of five-membered rings, like pyrrolidines, into cyclobutanes offers another pathway. A recently developed method uses iodonitrene chemistry to achieve a highly stereoselective contraction of pyrrolidines to cyclobutanes via a proposed 1,4-biradical intermediate. ntu.ac.uk
Cycloaddition/Ring-Opening Strategy: A modular approach for the stereocontrolled synthesis of syn-cyclobutylamines involves a Lewis acid-catalyzed reaction of bicyclo[1.1.0]butanes with triazinanes. nih.gov This method proceeds with high diastereoselectivity and a broad substrate scope under mild conditions. nih.gov
For a molecule like 2-(3,4-dihydroxyphenyl)cyclobutylamine, a dopamine (B1211576) analog, stereoselective syntheses have been developed to access both cis and trans isomers, highlighting the importance of stereochemistry for biological activity. acs.org Should the synthesis of a chiral analog of this compound be desired, these stereoselective methods would provide a critical foundation.
Development of Scalable and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. For a molecule like this compound, developing scalable and sustainable routes for its industrial production would involve moving beyond traditional, multi-step syntheses. nih.govacs.org
Key strategies for sustainable C-N bond formation and aniline synthesis include:
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This highly atom-economical method allows for the N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. researchgate.netlongdom.org Catalysts based on ruthenium or iridium are often employed. researchgate.netrsc.org This approach avoids the use of alkyl halides, which generate stoichiometric salt waste. researchgate.net
Electrochemical Synthesis: Electrosynthesis is emerging as a powerful, sustainable alternative for forming C-N bonds. researchgate.netacs.org These methods can often be performed at room temperature and pressure, replacing harsh chemical oxidants or reductants with electricity. researchgate.net Electrocatalytic reductive amination of carbonyl compounds, for example, offers a green pathway to secondary amines. researchgate.net
Catalysis with Earth-Abundant Metals: While palladium is a highly effective catalyst, it is also precious and costly. researchgate.net Research into using more abundant and cheaper first-row transition metals like nickel, copper, and manganese for cross-coupling and N-alkylation reactions is a major focus of sustainable chemistry. researchgate.netacs.org
Domino Reactions: Designing syntheses where multiple bond-forming events occur in a single pot under one set of conditions—so-called domino or cascade reactions—can dramatically improve efficiency and reduce waste from intermediate workups and purifications. sciencedaily.comeurekalert.org A copper-catalyzed domino rearrangement has been reported for the efficient synthesis of multi-substituted anilines from simpler starting materials. sciencedaily.comeurekalert.org
Synthesis from Renewable Feedstocks: A long-term goal of sustainable chemistry is to use biomass-derived molecules as starting materials. rsc.org Catalytic amination of platform chemicals derived from biomass is an active area of research for the green production of nitrogenous compounds. rsc.org
By incorporating these modern synthetic strategies, the preparation of this compound and related structures can be made more efficient, cost-effective, and environmentally benign, which is crucial for large-scale applications.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo N Cyclobutyl 2 Methoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
High-Resolution 1D NMR (¹H, ¹³C) for Proton and Carbon Environments
High-resolution 1D NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in structural elucidation. These experiments identify the different types of proton and carbon atoms present in the molecule and offer clues about their immediate electronic surroundings.
Detailed experimental ¹H and ¹³C NMR data for 5-bromo-N-cyclobutyl-2-methoxyaniline are not publicly available in the referenced scientific literature. However, predicted data can be estimated based on the expected chemical structure.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Aromatic H | 6.8 - 7.2 | Multiplet | - |
| N-H | ~4.5 | Broad Singlet | - |
| O-CH₃ | ~3.8 | Singlet | - |
| N-CH (cyclobutyl) | 3.5 - 4.0 | Multiplet | - |
| Cyclobutyl CH₂ | 1.6 - 2.4 | Multiplet | - |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-O | 145 - 150 |
| Aromatic C-N | 135 - 140 |
| Aromatic C-Br | 110 - 115 |
| Aromatic C-H | 110 - 125 |
| O-CH₃ | ~55 |
| N-CH (cyclobutyl) | 50 - 55 |
| Cyclobutyl CH₂ | 15 - 30 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
To establish the connectivity between different parts of the molecule, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, confirming the arrangement of protons on the cyclobutyl ring and their proximity to the amine proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for the methoxy (B1213986), cyclobutyl, and aromatic ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the substitution pattern on the aromatic ring by observing correlations from the methoxy protons and the amine proton to the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of atoms. It could be used to confirm the cis or trans relationship of substituents if stereoisomers were possible and to understand the preferred conformation of the cyclobutyl group relative to the aniline (B41778) ring.
Specific experimental data from these 2D NMR techniques for this compound are not available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. It also provides information about the fragmentation pattern of the molecule, offering further structural clues.
While specific experimental HRMS data for this compound is not documented in publicly accessible literature, the expected monoisotopic mass can be calculated. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be a key identifier in the mass spectrum.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound.
A specific experimental IR spectrum for this compound has not been found in public databases. However, the expected characteristic absorption bands can be predicted based on its structure.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O (ether) | Stretching | 1000 - 1300 |
| C-Br | Stretching | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
Experimental UV-Vis spectroscopic data for this compound is not available in the scientific literature. The chromophore in this molecule is the substituted benzene (B151609) ring. The presence of the methoxy, amino, and bromo substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides accurate bond lengths, bond angles, and conformational details.
There are no published reports of the single-crystal X-ray structure of this compound. A successful crystallographic analysis would provide unequivocal proof of the connectivity and stereochemistry of the molecule, confirming the substitution pattern on the aromatic ring and the conformation of the cyclobutyl group.
Single-Crystal X-ray Diffraction Analysis of this compound
No published single-crystal X-ray diffraction data is available for this compound.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Without experimental crystallographic data, a definitive analysis of bond lengths, bond angles, and torsion angles for this compound cannot be compiled.
Investigation of Intermolecular Interactions and Crystal Packing
A detailed investigation of the intermolecular interactions and crystal packing of this compound is not possible without the corresponding crystal structure data.
Reactivity and Reaction Mechanisms of 5 Bromo N Cyclobutyl 2 Methoxyaniline
Chemical Transformations Involving the Aromatic Bromine Substituent
The bromine atom attached to the aromatic ring is a versatile functional group that serves as a key handle for introducing molecular complexity. Its reactivity is dominated by metal-catalyzed cross-coupling reactions, nucleophilic substitution under specific conditions, and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide of 5-bromo-N-cyclobutyl-2-methoxyaniline is an excellent substrate for these transformations. libretexts.org The general mechanism for many of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The presence of the unprotected secondary amine can sometimes pose challenges, such as catalyst inhibition, but specialized ligands and conditions have been developed to address this. nih.gov
Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a biaryl product. For substrates like ortho-bromoanilines, which are structurally similar to the title compound, catalyst systems such as those using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, CataCXium A) are effective. nih.govacs.org The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃). libretexts.org
Sonogashira Reaction: This coupling involves the reaction of the aryl bromide with a terminal alkyne to produce an arylated alkyne. The reaction is co-catalyzed by palladium and copper(I) salts, in the presence of an amine base. nih.gov This method allows for the introduction of alkynyl moieties, which are valuable precursors for further synthetic transformations.
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond at the vinylic position, typically with high trans selectivity. youtube.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + Phosphine Ligand (e.g., SPhos) + Base (e.g., K₂CO₃, Cs₂CO₃) | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. Tolerant of many functional groups. |
| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt (e.g., CuI) + Amine Base (e.g., Et₃N, piperidine) | Forms C(sp²)-C(sp) bonds, creating arylalkynes. |
| Heck | Alkene | Pd(0) complex + Base (e.g., Et₃N) | Forms C(sp²)-C(sp²) bonds with alkenes, leading to substituted styrenes or cinnamates. |
Nucleophilic Aromatic Substitution (SNAr) Pathways and Their Mechanistic Aspects
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. wikipedia.org
The structure of this compound contains two electron-donating groups: the secondary amine (-NHR) and the methoxy (B1213986) (-OCH₃) group. These substituents increase the electron density of the aromatic ring, thereby destabilizing the anionic Meisenheimer intermediate required for the classical SNAr addition-elimination mechanism. Consequently, this compound is highly unreactive toward traditional SNAr reactions. researchgate.netacs.org
An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under harsh conditions with exceptionally strong bases like sodium amide (NaNH₂). In this two-step process, the strong base first eliminates HBr to form a highly reactive benzyne (B1209423) intermediate, which is then rapidly attacked by a nucleophile.
Lithium-Halogen Exchange and Subsequent Electrophilic Quenching Reactions
Lithium-halogen exchange is a rapid and efficient method for converting an aryl bromide into a highly nucleophilic aryllithium species. wikipedia.org The reaction is typically performed at low temperatures using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. harvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
A significant challenge for this reaction on this compound is the presence of the acidic N-H proton on the secondary amine. This proton can be deprotonated by the alkyllithium reagent, consuming the reagent and potentially interfering with the desired halogen exchange. However, protocols have been developed to perform this exchange even in the presence of acidic protons. nih.gov One strategy involves using a combination of a Grignard reagent and an alkyllithium (e.g., i-PrMgCl and n-BuLi), which can selectively promote halogen-metal exchange over deprotonation under certain conditions. nih.gov
Once formed, the lithiated intermediate is a powerful nucleophile and can be reacted with a wide variety of electrophiles to install new functional groups. This "quenching" step allows for the synthesis of diverse derivatives.
Table 2: Examples of Electrophilic Quenching Reactions
| Electrophile | Reagent Example | Product Type |
|---|---|---|
| Carbon Dioxide | CO₂(s) or CO₂(g) | Benzoic acid derivative |
| Aldehydes/Ketones | Formaldehyde, Acetone | Benzyl (B1604629) alcohol / Tertiary alcohol derivative |
| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Alkylated aromatic derivative |
| Borates | Trimethyl borate | Boronic ester derivative |
Reactivity of the Aromatic Amine Functional Group
The secondary amine group (-NH-) in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom and is capable of undergoing a range of classical amine reactions.
Acylation, Sulfonylation, and Ureation Reactions
These reactions involve the nucleophilic attack of the amine nitrogen onto an electrophilic carbonyl or sulfonyl center.
Acylation: The amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. studylib.net The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to expel a leaving group (e.g., chloride or carboxylate). studylib.netdoubtnut.com This reaction is often used to protect the amine group. pearson.comlibretexts.org
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamides. libretexts.orgcbijournal.com The mechanism is analogous to acylation. Sulfonamides are generally stable functional groups and are important in medicinal chemistry. researchgate.net
Ureation: The amine can react with isocyanates to form substituted ureas. researchgate.net The nitrogen lone pair attacks the electrophilic carbon of the isocyanate group, followed by a proton transfer, to yield the urea (B33335) linkage. nih.govnih.govresearchgate.net
Table 3: Functionalization of the Secondary Amine Group
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O) | Amide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
| Ureation | Isocyanate (R-N=C=O) | Substituted Urea |
Oxidation Reactions and Subsequent Transformations
The oxidation of N-alkylanilines can proceed through various pathways, often involving the nitrogen atom or the alpha-carbon of the alkyl group. In the case of this compound, oxidation can lead to a variety of products depending on the oxidant and reaction conditions.
Oxidation at the Nitrogen Atom: Oxidation can occur at the nitrogen atom to form radical cations or N-oxides. The electrochemical oxidation of aniline (B41778) derivatives, for instance, often proceeds via the formation of a radical cation as the initial step. nih.gov This intermediate can then undergo further reactions.
Oxidation of the N-cyclobutyl Group: The C-H bonds on the cyclobutyl group, particularly at the alpha-position to the nitrogen, are susceptible to oxidation. This can lead to the formation of iminium intermediates which can then be hydrolyzed to form a ketone or an aldehyde and the corresponding aniline. N-dealkylation of amines is a common transformation that can be achieved through oxidative methods. youtube.com For example, ruthenium-catalyzed oxidation of N-methylamines has been shown to proceed via a methoxymethylamine intermediate, which is then hydrolyzed to the N-demethylated product. youtube.com A similar mechanism can be envisioned for the N-cyclobutyl group.
Furthermore, photoredox catalysis has been utilized for the direct alkylation of α-C-H bonds of aniline derivatives with strained C-C σ-bonds, proceeding through an aminoalkyl radical intermediate. nih.govrsc.org This highlights the reactivity of the α-C-H bond on the N-alkyl group.
Representative Oxidative Transformations of N-Alkylanilines
| Oxidant/Catalyst | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Electrochemical | Aliphatic & Aromatic Amines | Varies (e.g., N-dealkylation products) | nih.govsigmaaldrich.com |
| Photoredox Catalyst (Iridium) | N-Aryl Amines | α-Cyclobutyl Amines | nih.govrsc.org |
| Ru(II) complex / t-BuOOH | N-Methylamines | N-Demethylated Amines | youtube.com |
Reactions Involving the Methoxy Group and Aromatic Ring Activation
The methoxy group and the N-cyclobutylamino group are both electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The amino group is a stronger activating group than the methoxy group.
Reactions of the Methoxy Group (O-Demethylation): The methoxy group can be cleaved to a hydroxyl group under various conditions. This O-demethylation is a common transformation in organic synthesis. Common reagents for this purpose include strong Lewis acids like boron tribromide (BBr3) and aluminum chloride (AlCl3), or strong acids like 47% hydrobromic acid (HBr). The reaction with BBr3 involves the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Thiol-based reagents can also be used for demethylation under basic conditions.
Aromatic Ring Activation and Electrophilic Substitution: The strong activating and ortho-, para-directing nature of the amino group, combined with the ortho-, para-directing methoxy group, dictates the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring. nih.gov In this compound, the positions ortho and para to the amino group are C6 and C4 respectively. The positions ortho and para to the methoxy group are C1 (substituted), C3, and C5 (brominated). The bromine at C5 deactivates the ring somewhat through its electron-withdrawing inductive effect. The directing effects of the amino and methoxy groups are cooperative, strongly activating the positions ortho and para to them.
Studies on Regioselectivity, Stereoselectivity, and Chemoselectivity in Complex Reactions
The presence of multiple reactive sites in this compound makes selectivity a key consideration in its reactions.
Regioselectivity in Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the substitution pattern is primarily governed by the directing effects of the existing substituents. For this compound, the powerful activating effect of the N-cyclobutylamino group directs incoming electrophiles primarily to the para position (C4) and the ortho position (C6). The methoxy group also directs to its ortho (C3) and para (C5, which is blocked by bromine) positions. Given that the amino group is a stronger activator, substitution is most likely to occur at the C4 and C6 positions. The bromine at C5 will sterically hinder substitution at C6 to some extent. The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. For instance, in the electrophilic bromination of meta-substituted anilines, the solvent polarity has been shown to markedly affect the regioselectivity of the reaction.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, potential chemoselective challenges include:
Oxidation: Selective oxidation of the N-cyclobutyl group without affecting the aromatic ring or the methoxy group.
Electrophilic Substitution vs. Oxidation: Preventing oxidation of the electron-rich aniline under the conditions of electrophilic aromatic substitution.
Reactions at Bromine: Utilizing the bromine atom for cross-coupling reactions without affecting the other functional groups.
The use of specific reagents and catalysts is crucial for achieving high chemoselectivity. For example, in the synthesis of complex molecules, specific halogenating agents have been used to achieve selective halogenation in the presence of other sensitive functional groups. nih.gov
Detailed Mechanistic Investigations of Key Reaction Pathways
Mechanism of N-Dealkylation: The oxidative N-dealkylation of N-alkylanilines often proceeds through the formation of an iminium ion intermediate. This can be generated via a single-electron transfer to an oxidant to form a radical cation, followed by deprotonation at the α-carbon. The resulting iminium ion is then hydrolyzed to yield the dealkylated aniline and a carbonyl compound. youtube.com
Mechanism of Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the activated ring of this compound follows the general pathway for this class of reactions. An electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity. For ortho and para attack relative to the activating amino and methoxy groups, the positive charge can be delocalized onto the nitrogen and oxygen atoms respectively, leading to a more stable intermediate. nih.gov A subsequent deprotonation step restores the aromaticity of the ring.
Computational and Theoretical Investigations of 5 Bromo N Cyclobutyl 2 Methoxyaniline
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-bromo-N-cyclobutyl-2-methoxyaniline, DFT calculations are instrumental in elucidating its fundamental structural and electronic characteristics.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
The orientation of the cyclobutyl ring relative to the aniline (B41778) plane is a key conformational variable. The nitrogen atom's lone pair and the attached cyclobutyl group can adopt various spatial arrangements, leading to different conformers with distinct energy levels. The puckering of the cyclobutane (B1203170) ring itself also contributes to the conformational complexity. Theoretical calculations would typically predict the most stable conformer by comparing the relative energies of these different arrangements. For instance, in related substituted benzyl (B1604629) alcohols, distinct conformers have been identified and their energies calculated, providing a basis for understanding similar interactions in this molecule. colostate.edu
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data) This table presents plausible data based on typical values for similar structures, as direct experimental or computational results for this specific molecule are not available in the cited literature.
| Parameter | Predicted Value |
| C-N Bond Length | ~1.40 Å |
| C-Br Bond Length | ~1.90 Å |
| C-O (methoxy) Bond Length | ~1.37 Å |
| C-N-C (cyclobutyl) Angle | ~120° |
| C-C-O (methoxy) Angle | ~118° |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, due to the electron-donating nature of the amino and methoxy (B1213986) groups. The LUMO, conversely, would likely be distributed over the aromatic ring, with some contribution from the electron-withdrawing bromine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netbohrium.com
Substituents significantly influence the FMO energies. Electron-donating groups like methoxy and N-alkylamino raise the HOMO energy, making the molecule a better electron donor. Electron-withdrawing groups like bromine lower the LUMO energy, making it a better electron acceptor. acs.org Theoretical analyses on substituted anilines and other aromatic compounds confirm these trends. bohrium.comacs.org
Table 2: Predicted Frontier Orbital Energies and Energy Gap (Illustrative Data) This table presents plausible data based on typical values from DFT calculations on substituted anilines, as direct computational results for this specific molecule are not available in the cited literature.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the most negative potential (Vmin) is expected to be located near the nitrogen atom's lone pair, identifying it as a primary site for protonation and electrophilic attack. researchgate.netcdnsciencepub.com The oxygen atom of the methoxy group would also exhibit a region of negative potential. The aromatic ring itself, enriched by the electron-donating amino and methoxy groups, would show negative potential above and below the plane, though this is modulated by the electron-withdrawing bromine. cdnsciencepub.com Regions of positive potential are anticipated around the hydrogen atoms, particularly the N-H proton. MEP analysis of substituted anilines has shown a strong correlation between the potential at the nitrogen and the substituent's electronic properties. researchgate.netcdnsciencepub.com
Theoretical vibrational frequency calculations using DFT can predict a molecule's infrared (IR) spectrum. By analyzing the computed vibrational modes, one can assign specific absorption bands in an experimental spectrum to particular molecular motions, such as stretching, bending, or wagging of functional groups. dtic.mil
For this compound, key predicted vibrational frequencies would include:
N-H Stretching: A characteristic band for secondary amines, typically appearing in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the cyclobutyl group just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ range.
C-N Stretching: Vibrations associated with the aryl-N and alkyl-N bonds, expected in the 1250-1350 cm⁻¹ region.
C-O Stretching: Asymmetric and symmetric stretching of the aryl-ether bond, typically found between 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹, respectively.
C-Br Stretching: A low-frequency vibration, expected in the 500-650 cm⁻¹ region.
Studies on substituted anilines have successfully correlated calculated frequencies with experimental IR data, confirming the influence of substituents on vibrational modes. royalsocietypublishing.org
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation for this compound would provide a dynamic picture of its conformational flexibility, which is not captured by static DFT calculations.
These simulations could explore the rotational freedom around the C(aryl)-N and C(aryl)-O bonds, as well as the puckering motion of the cyclobutane ring. researchgate.netnih.gov By simulating the molecule's behavior in a solvent, one can understand how intermolecular interactions influence its preferred shapes. The results would reveal the energy barriers between different conformers and the time scales of conformational changes, offering a deeper understanding of the molecule's dynamic behavior and how its shape might adapt upon interacting with other molecules. mdpi.com
Theoretical Prediction of Reactivity and Selectivity Parameters
Computational chemistry provides several descriptors to predict a molecule's reactivity and the selectivity of its reactions. researchgate.net
Fukui Functions: These functions use electron density to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely pinpoint the nitrogen atom and specific carbons on the aromatic ring as key reactive centers.
MEP Analysis: As discussed (5.1.3), the MEP map visually identifies the most probable sites for electrophilic attack (red regions) and nucleophilic attack (blue regions). cdnsciencepub.comnih.gov
HOMO/LUMO Distribution: The spatial distribution of the HOMO and LUMO orbitals indicates where the molecule is most likely to donate or accept electrons, respectively. youtube.com Reactions with electrophiles would be directed to sites with high HOMO density, while reactions with nucleophiles would target sites with high LUMO density.
For this molecule, the electron-donating methoxy and amino groups activate the aromatic ring towards electrophilic substitution, while the bromine atom acts as a deactivator but directs incoming electrophiles to ortho and para positions relative to itself. The interplay of these groups, computationally modeled, would provide precise predictions about the outcomes of various chemical reactions. nih.gov
Calculation of Fukui Functions and Other Local Reactivity Descriptors
In the realm of computational chemistry, Density Functional Theory (DFT) provides a powerful framework for understanding chemical reactivity. nih.gov Local reactivity descriptors, derived from DFT, can pinpoint the specific atoms within a molecule that are most likely to participate in chemical reactions. For this compound, these descriptors can offer insights into its behavior in various chemical environments.
The Fukui function , ƒ(r), is a key descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. wikipedia.org It is particularly useful for identifying sites susceptible to electrophilic, nucleophilic, and radical attack.
For electrophilic attack (ƒ+(r)) : The Fukui function highlights regions where an electron is most readily accepted, corresponding to the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).
For nucleophilic attack (ƒ-(r)) : It points to regions from which an electron is most easily donated, related to the Highest Occupied Molecular Orbital (HOMO). uchile.cl
For radical attack (ƒ0(r)) : This is an average of the two, indicating sites reactive towards radicals.
By condensing these values to individual atomic centers, we can generate a ranked list of reactive sites. Other related descriptors include the dual descriptor (Δƒ(r)) and Parr functions , which can further refine predictions of reactivity, especially in complex aromatic systems. For instance, the dual descriptor can unambiguously identify sites for electrophilic (Δƒ(r) > 0) versus nucleophilic (Δƒ(r) < 0) attack.
A hypothetical calculation for this compound would likely involve geometry optimization using a standard DFT method (like B3LYP) and a suitable basis set (e.g., 6-31G* or larger). nih.gov The resulting electron densities of the neutral, anionic, and cationic species would be used to calculate the condensed Fukui functions for each atom.
Table 1: Hypothetical Condensed Fukui Function (ƒk) and Dual Descriptor (Δƒk) Values for Selected Atoms of this compound
| Atom (Position) | ƒ+ (Electrophilic Attack) | ƒ- (Nucleophilic Attack) | ƒ0 (Radical Attack) | Δƒk (Dual Descriptor) | Predicted Reactivity |
| C1 (-NH) | 0.031 | 0.095 | 0.063 | -0.064 | Nucleophilic |
| C2 (-OCH3) | 0.045 | 0.021 | 0.033 | 0.024 | Electrophilic |
| C4 | 0.125 | 0.050 | 0.088 | 0.075 | Electrophilic |
| C5 (-Br) | 0.060 | 0.035 | 0.048 | 0.025 | Electrophilic |
| C6 | 0.110 | 0.080 | 0.095 | 0.030 | Electrophilic |
| N (Amine) | 0.025 | 0.180 | 0.103 | -0.155 | Strongly Nucleophilic |
| O (Methoxy) | 0.015 | 0.150 | 0.083 | -0.135 | Nucleophilic |
| Br (Bromo) | 0.090 | 0.010 | 0.050 | 0.080 | Electrophilic |
Note: The data in this table is illustrative and based on general principles of reactivity for substituted anilines. Actual values would require specific quantum chemical calculations.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can elucidate the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states. This is particularly valuable for predicting the metabolic fate of a compound like this compound, which may undergo enzymatic transformations in biological systems.
For example, cytochrome P450 enzymes are known to metabolize aromatic compounds through hydroxylation. nih.gov A common approach to model such a reaction is to use a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.govnih.gov In this approach, the chemically active site (the compound and the enzyme's heme group) is treated with a high-level QM method, while the surrounding protein and solvent are modeled using less computationally expensive MM force fields. nih.gov
The process involves:
Reactant and Product Definition : Defining the initial state (e.g., this compound and the active oxygen species of the enzyme) and the final product (e.g., a hydroxylated derivative).
Potential Energy Surface (PES) Scan : Systematically exploring the geometric changes that connect reactants to products to find a plausible reaction coordinate.
Transition State (TS) Search : Locating the highest energy point along the lowest energy reaction path. This saddle point on the PES represents the transition state.
Frequency Calculation : Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For this compound, potential reactions for study could include aromatic hydroxylation, N-dealkylation of the cyclobutyl group, or O-demethylation of the methoxy group. The calculated activation energies (the energy difference between the reactants and the transition state) would indicate the most likely metabolic pathways.
Table 2: Hypothetical Calculated Activation Energies for Potential Metabolic Reactions
| Reaction Pathway | Proposed Enzyme System | QM/MM Method | Calculated Activation Energy (kcal/mol) |
| Aromatic Hydroxylation at C4 | Cytochrome P450 | B3LYP/CHARMM | 15.2 |
| Aromatic Hydroxylation at C6 | Cytochrome P450 | B3LYP/CHARMM | 17.8 |
| N-Dealkylation | Cytochrome P450 | B3LYP/CHARMM | 20.5 |
| O-Demethylation | Cytochrome P450 | B3LYP/CHARMM | 22.1 |
Note: This table presents hypothetical data to illustrate the expected outcomes of a reaction pathway analysis. The values are representative of typical energy barriers for such enzymatic reactions.
Cheminformatics and Molecular Descriptor Calculation for Theoretical Structure-Property Relationships
Cheminformatics involves the use of computational methods to analyze chemical data, often to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models correlate variations in the chemical structure of a series of compounds with changes in their biological activity or physical properties.
For this compound, a wide array of molecular descriptors can be calculated from its 2D and 3D structures. These descriptors quantify various aspects of the molecule:
Constitutional Descriptors : Simple counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors : Numerical representations of molecular branching and connectivity (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical Descriptors : Based on the 3D structure, such as molecular surface area and volume.
Electronic Descriptors : Related to the electron distribution, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies.
Physicochemical Descriptors : Properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polarizability, which are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
These descriptors, once calculated, can be used to build predictive models. For instance, a QSAR model might correlate a set of descriptors with the mutagenic potential of various aromatic amines. nih.gov While a single compound cannot be used to build a model, its calculated descriptors can be fed into an existing, validated model to predict its properties.
Table 3: Illustrative Calculated Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |
| Constitutional | Molecular Weight | 270.16 g/mol | Basic molecular property |
| Physicochemical | LogP (Octanol-Water) | 3.85 | Predicts lipophilicity and membrane permeability |
| Physicochemical | Polar Surface Area (PSA) | 33.12 Ų | Relates to transport properties and bioavailability |
| Electronic | Dipole Moment | 2.15 D | Indicates overall molecular polarity |
| Geometrical | Molecular Volume | 230.5 ų | Relates to binding affinity and transport |
| Topological | Wiener Index | 854 | Encodes information about molecular branching |
Note: The values in this table are estimates calculated from cheminformatics software or derived from analogous structures and are for illustrative purposes only.
Applications As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Strategic Utilization of 5-Bromo-N-cyclobutyl-2-methoxyaniline in Multi-Component Reactions
While specific examples involving this compound in multi-component reactions (MCRs) are not prominently documented, its structure suggests potential utility in such reactions. The secondary amine could participate as a key component in reactions like the Ugi or Passerini reactions, which are powerful tools for rapidly building molecular complexity. The electronic nature of the aromatic ring, influenced by the methoxy (B1213986) and bromo substituents, would modulate its reactivity in these transformations.
Precursor for the Construction of Diverse Heterocyclic and Carbocyclic Scaffolds
The functional groups of this compound make it a plausible precursor for a range of cyclic structures. The bromine atom is particularly significant as it can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular frameworks.
For instance, intramolecular cyclization reactions could lead to the formation of fused heterocyclic systems. The N-cyclobutyl group can also influence the regioselectivity of these cyclization reactions, potentially leading to novel molecular architectures.
Role in Convergent and Divergent Synthetic Strategies for Complex Molecules
In a convergent synthesis, this compound could be elaborated into a significant fragment of a larger target molecule, which is then combined with other separately synthesized fragments. The bromo- and amino- functionalities provide orthogonal handles for sequential chemical modifications.
Conversely, in a divergent approach, this compound could serve as a common starting material to generate a library of related compounds. Selective manipulation of the bromine atom and the secondary amine would allow for the introduction of diverse substituents, leading to a range of analogues from a single precursor.
Design and Synthesis of Libraries of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology (focusing on chemical design, not biological results)
The structure of this compound is well-suited for the generation of chemical libraries for SAR studies. The distinct reactive sites—the aromatic ring, the bromine atom, and the secondary amine—allow for systematic structural modifications. For example, the bromine atom can be replaced with a variety of other groups through cross-coupling reactions, while the secondary amine can be acylated or alkylated to introduce further diversity. This systematic variation of substituents is crucial for exploring how changes in molecular structure affect biological activity.
The following table outlines potential modifications for generating a chemical library from this compound:
| Modification Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functionality |
| Bromine Atom | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl systems |
| Bromine Atom | Heck Coupling | Alkenes, Pd catalyst | Alkenylated anilines |
| Bromine Atom | Buchwald-Hartwig Amination | Amines, Pd catalyst | Diamine derivatives |
| Secondary Amine | Acylation | Acyl chlorides, acid anhydrides | Amide derivatives |
| Secondary Amine | Reductive Amination | Aldehydes/ketones, reducing agents | Tertiary amine derivatives |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating/sulfonating agents | Introduction of further substituents |
This systematic approach to derivatization allows for a thorough exploration of the chemical space around the core scaffold of this compound.
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for 5-bromo-N-cyclobutyl-2-methoxyaniline, and how can reaction conditions be optimized?
- Methodological Answer : Start with a Buchwald-Hartwig amination or nucleophilic substitution between 5-bromo-2-methoxyaniline and cyclobutyl bromide. Optimize parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst systems (e.g., Pd(OAc)₂ with Xantphos). Monitor progress via TLC or HPLC, and purify using column chromatography with gradient elution (hexane/ethyl acetate). Yield improvements may require inert atmospheres or microwave-assisted synthesis .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Verify cyclobutyl proton splitting patterns and methoxy group resonance.
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching bromine.
- FT-IR : Check for N–H stretches (if secondary amine) and C–Br vibrations.
Purity can be assessed via HPLC (>95% area) or elemental analysis (C, H, N within 0.4% of theoretical values) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Screen solvents like dichloromethane, DMSO, or acetonitrile using UV-Vis spectroscopy. For aqueous solubility, use co-solvents (e.g., ethanol/water mixtures) and measure via shake-flask method. Solubility parameters (Hansen, Hildebrand) can predict compatibility .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model electron density maps and frontier molecular orbitals (HOMO/LUMO). Simulate Suzuki-Miyaura coupling by analyzing oxidative addition feasibility at the bromine site. Validate predictions with experimental kinetics (e.g., rate constants under varying Pd catalysts) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation)?
- Methodological Answer : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign coupling networks. If MS shows unexpected fragments, perform tandem MS/MS or isotopic labeling to trace decomposition pathways. Consider steric effects from the cyclobutyl group altering resonance patterns .
Q. How should researchers design stability studies to assess degradation pathways under varying conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal : Heat at 40–80°C in solid state/solution.
- Photolytic : Expose to UV light (ICH Q1B guidelines).
- Hydrolytic : Test acidic/basic/neutral conditions (pH 1–13).
Analyze degradation products via LC-MS and propose mechanisms (e.g., demethylation or cyclobutyl ring-opening) .
Q. What experimental approaches validate the compound’s bioactivity while addressing contradictory in vitro/in vivo results?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line authentication, serum batch consistency). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). For in vivo discrepancies, evaluate pharmacokinetics (Cₘₐₓ, t₁/₂) and metabolite profiling to identify inactivation pathways .
Data Contradiction & Reproducibility
Q. How can batch-to-batch variability in synthetic yield be systematically addressed?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- DoE : Vary factors (catalyst loading, solvent ratio) via factorial design.
- PAT : Use in-line FTIR or Raman for real-time monitoring.
Statistically analyze outliers (e.g., Grubbs’ test) and refine SOPs .
Q. What statistical methods are appropriate for reconciling conflicting SAR data across studies?
- Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability. Use machine learning (e.g., random forests) to identify hidden variables (e.g., solvent polarity in assays). Validate hypotheses with targeted synthesis of analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
